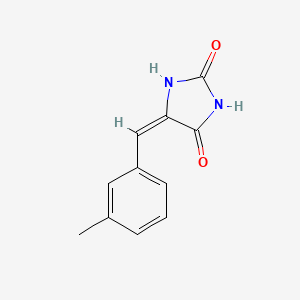

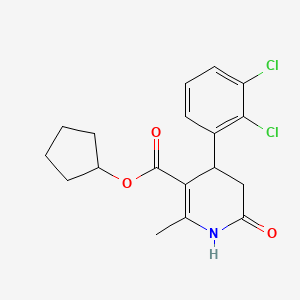

![molecular formula C21H27N3O3S B5524217 8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" belongs to a class of compounds known for their potential in therapeutic applications due to their complex molecular structure. The interest in these compounds lies in their unique chemical and physical properties, which can be leveraged in various scientific fields, excluding direct applications in drug use and dosage considerations.

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multistep chemical reactions, focusing on achieving high yields and selectivity for the desired product. The synthesis routes typically employ Michael addition reactions and cyclization processes to construct the spiro and diaza frameworks characteristic of these molecules (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of these compounds features a spirocyclic core with diaza and oxa elements, contributing to their distinct chemical behavior. X-ray crystallography and NMR spectroscopy are common analytical methods used to determine the precise geometric and stereochemical attributes of these molecules, providing insights into their 3D conformation and electronic properties (Mara et al., 1982).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including Claisen rearrangement and cycloaddition, due to their functional groups and reactive sites. Their chemical properties are significantly influenced by the nature of substituents on the spirocyclic framework, impacting their reactivity towards nucleophiles and electrophiles (Parvez et al., 2001).

Applications De Recherche Scientifique

Antihypertensive Activity

The compound has been investigated for its potential in treating hypertension. In one study, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and tested as antihypertensive agents, indicating their role as alpha-adrenergic blockers. These compounds exhibited activity in lowering blood pressure without showing significant evidence of beta-adrenergic blocking activity. Two specific derivatives demonstrated alpha-adrenergic antagonistic properties in dogs, highlighting their potential in managing hypertension (Caroon et al., 1981).

Structural Analysis

Research has focused on understanding the crystal structures of derivatives related to this compound. The crystallography of oxa-thia-spiro-decene derivatives revealed insights into their molecular dimensions and intermolecular hydrogen bonding, contributing to the knowledge of their chemical behavior and potential applications in medicinal chemistry (Parvez et al., 1997).

Antiviral Activity

The compound's structural framework has been explored for antiviral properties. Specifically, derivatives have shown inhibitory effects against human coronavirus and influenza virus, with particular derivatives demonstrating comparable activity to known coronavirus inhibitors. This research suggests the compound's scaffold as a valuable asset for antiviral drug development, highlighting its potential in creating new therapeutic agents for viral infections (Apaydın et al., 2019).

Anticancer and Antidiabetic Activities

Further studies have explored the compound's utility in developing anticancer and antidiabetic agents. Derivatives have been synthesized and tested for their activity against cancer cell lines and in diabetic assays. Some compounds showed significant anticancer activities against breast and liver carcinoma cell lines and displayed potential as alpha-amylase and alpha-glucosidase inhibitors, suggesting their applicability in treating cancer and diabetes (Flefel et al., 2019).

Propriétés

IUPAC Name |

8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-2-19-22-17(15-28-19)14-23-10-8-21(9-11-23)16-24(20(25)27-21)12-13-26-18-6-4-3-5-7-18/h3-7,15H,2,8-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCNLKRQOPDUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)